In-Depth Technical Guide: Basic Properties of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1)
In-Depth Technical Guide: Basic Properties of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of the compound 1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1. This molecule is a significant research tool due to its role as a selective and reversible inhibitor of Ubiquitin-Specific Protease 14 (USP14).
Physicochemical Properties
1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone is a synthetic, cell-permeable small molecule.[1][2] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁FN₂O | [2][3] |
| Molecular Weight | 300.37 g/mol | [2] |
| CAS Number | 314245-33-5 | [2] |
| Appearance | Off-white to light brown powder | [2] |
| Solubility | DMSO: >10 mg/mL | [2] |
| Boiling Point (Predicted) | 437.0 ± 45.0 °C | [2] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Basicity
The basicity of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone is attributed to the lone pair of electrons on the nitrogen atom of the pyrrolidine ring.
| Property | Value | Source |
| pKa (Predicted) | 8.20 ± 0.20 | [2] |
Note: The provided pKa value is a computational prediction. Experimental determination is recommended for precise applications.
Experimental Protocol for pKa Determination (Potentiometric Titration)
A standard method for the experimental determination of pKa is potentiometric titration. The following is a general protocol:
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Preparation of the Analyte Solution: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
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Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel equipped with a magnetic stirrer and a pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant, slow rate.
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Data Acquisition: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the data can be analyzed using software that fits the titration curve to the appropriate Henderson-Hasselbalch-derived equations.
Synthesis
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for IU1.
Experimental Protocol: Synthesis of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1)
This protocol is a representative example based on common synthetic methodologies for α-amino ketones.
Step 1: Friedel-Crafts Acylation
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To a solution of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride).
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Cool the mixture in an ice bath (0°C).
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Slowly add 2-bromoacetyl chloride dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by carefully pouring it into a mixture of ice and dilute hydrochloric acid.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude 2-bromo-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one.
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Purify the crude product by column chromatography on silica gel.
Step 2: Nucleophilic Substitution
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Dissolve the purified 2-bromo-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one in a suitable solvent (e.g., acetonitrile or tetrahydrofuran).
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Add an excess of pyrrolidine to the solution. A non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be added to scavenge the HBr byproduct.
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Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
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Remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent and wash with water to remove any salts.
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Dry the organic layer, concentrate, and purify the final product, 1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1), by column chromatography or recrystallization.
Biological Activity and Mechanism of Action
IU1 is a selective and reversible inhibitor of the deubiquitinating enzyme (DUB) USP14, which is associated with the proteasome.[1]
| Parameter | Value | Source |
| Target | Ubiquitin-Specific Protease 14 (USP14) | [1] |
| IC₅₀ | 4-5 µM (or 4.7 µM) | [1] |
| Activity | Reversible Inhibition | [1] |
Signaling Pathway of USP14 Inhibition by IU1
USP14 functions to trim ubiquitin chains from proteins targeted for degradation by the proteasome, which can delay their degradation. By inhibiting USP14, IU1 enhances the degradation of certain proteasome substrates.[1]
